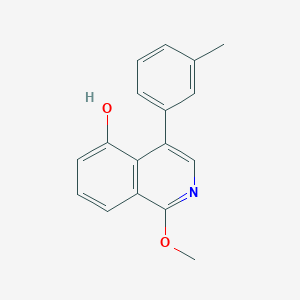
1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol is an aromatic compound with the molecular formula C17H15NO2 and a molecular weight of 265.30 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities. The presence of both methoxy and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method ensures the formation of the isoquinoline core with the desired substituents.
Analyse Chemischer Reaktionen
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives, such as:
1-Methoxyisoquinoline: Lacks the m-tolyl and hydroxyl groups, resulting in different chemical properties and biological activities.
4-Hydroxyisoquinoline: Lacks the methoxy and m-tolyl groups, leading to variations in reactivity and applications.
1-Methoxy-4-phenylisoquinoline:
The uniqueness of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
656233-87-3 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-methoxy-4-(3-methylphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO2/c1-11-5-3-6-12(9-11)14-10-18-17(20-2)13-7-4-8-15(19)16(13)14/h3-10,19H,1-2H3 |
InChI-Schlüssel |
YOMHHXQRKPGQRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





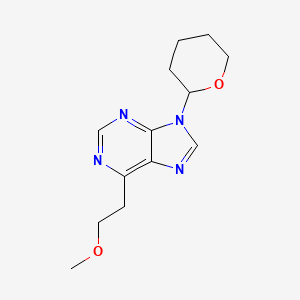
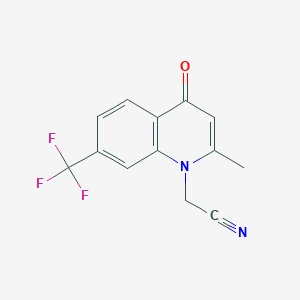
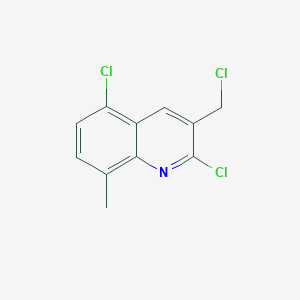
![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)

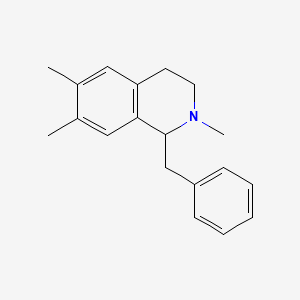
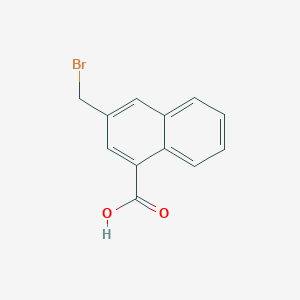


![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
